(3-Cyano-5-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-5-fluorophenyl)methanesulfonamide is a specialized chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5-fluorophenyl)methanesulfonamide typically involves the introduction of the cyano and fluorine groups onto a phenyl ring, followed by the attachment of the methanesulfonamide group. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group onto the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Cyanation: Introduction of the cyano group.
Sulfonation: Attachment of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyano-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methanesulfonamide group to a sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Cyano-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Cyano-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its binding affinity and reactivity, while the methanesulfonamide group enhances its solubility and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Cyano-2-fluorophenyl)methanesulfonamide
- (4-Cyano-3-fluorophenyl)methanesulfonamide
- (2-Cyano-6-fluorophenyl)methanesulfonamide
Uniqueness
This distinct arrangement allows for unique interactions in chemical and biological systems, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H7FN2O2S |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(3-cyano-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-2-6(4-10)1-7(3-8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |
InChI-Schlüssel |
NDIIPXMQUXTKBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)F)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.